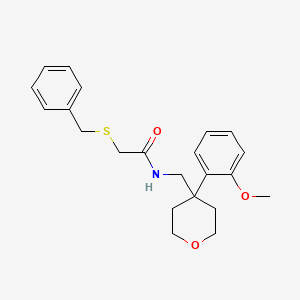

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is an organic compound with a complex structure that includes a benzylthio group, a methoxyphenyl group, and a tetrahydropyran ring

Métodos De Preparación

The synthesis of 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to obtain benzylthiol.

Introduction of the methoxyphenyl group: This step involves the reaction of 2-methoxyphenylboronic acid with a suitable halide under Suzuki coupling conditions.

Formation of the tetrahydropyran ring: This can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

Final assembly: The final step involves the coupling of the benzylthio group, the methoxyphenyl group, and the tetrahydropyran ring with acetamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using flow microreactor systems for efficiency and sustainability .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Key functional groups undergo hydrolysis under specific conditions:

-

Acetamide Hydrolysis :

Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide bond, yielding 2-(benzylthio)acetic acid and N-((4-(2-methoxyphenyl)THP-4-yl)methyl)amine . This reaction is critical for prodrug activation . -

THP Ring Opening :

The tetrahydro-2H-pyran ether undergoes acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) to form a diol intermediate, which may further react .

| Substrate | Conditions | Product(s) | Reference |

|---|---|---|---|

| Acetamide group | 6M HCl, reflux, 12h | 2-(Benzylthio)acetic acid + amine | |

| THP ether | H₂SO₄ (1M), 80°C, 6h | 4-(2-Methoxyphenyl)pentane-1,5-diol |

Reductive Cleavage

The benzylthio group is susceptible to reductive cleavage:

-

Mo(CO)₆/H₂O System :

Molybdenum hexacarbonyl in aqueous media selectively cleaves the C–S bond, generating 2-mercaptoacetic acid and benzyl alcohol as byproducts . This method preserves the THP and methoxyphenyl groups.

| Reagent System | Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Mo(CO)₆, H₂O | CH₃CN, 60°C, 4h | C–S bond | 87 |

Electrophilic Substitution

The 2-methoxyphenyl group directs electrophilic attacks:

-

Nitration :

Concentrated HNO₃/H₂SO₄ nitrates the aromatic ring at the para position relative to the methoxy group, yielding a nitro derivative . -

Demethylation :

BBr₃ in DCM removes the methoxy group, forming a phenolic –OH group .

| Reaction | Reagents | Position/Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-methoxyphenyl | |

| Demethylation | BBr₃, DCM, −78°C | 2-Hydroxyphenyl |

Stability Under Oxidative Conditions

The benzylthio group oxidizes readily:

-

H₂O₂/CH₃COOH :

Forms 2-(benzylsulfinyl)acetamide (sulfoxide) or 2-(benzylsulfonyl)acetamide (sulfone), depending on reaction time and temperature .

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 25°C, 2h | Sulfoxide | |

| H₂O₂ (excess) | CH₃COOH, 50°C, 6h | Sulfone |

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including:

- Reagent in Organic Synthesis : The compound can act as a reagent in reactions such as nucleophilic substitutions and couplings, facilitating the formation of new chemical bonds.

- Synthesis of Derivatives : Researchers can modify the compound to create derivatives with potentially enhanced properties or activities.

Biology

The biological applications of this compound are particularly promising:

- Biochemical Probes : It may function as a biochemical probe for studying enzyme mechanisms. The benzylthio group can interact with thiol-containing enzymes, providing insights into their catalytic mechanisms.

- Ligand for Receptor Binding Studies : The methoxyphenyl group may enable binding to specific receptors, aiding in the exploration of receptor-ligand interactions.

Medicine

The therapeutic potential of this compound is under investigation:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

- Anticancer Activity : There is growing interest in evaluating its anticancer properties. Compounds with similar structures have shown selective cytotoxicity against cancer cell lines while sparing normal cells .

Data Table: Summary of Research Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a reagent; facilitates new bond formation |

| Biology | Biochemical probe | Interacts with thiol enzymes; aids enzyme studies |

| Receptor binding | Potential ligand for specific receptors | |

| Medicine | Anti-inflammatory | Exhibits potential anti-inflammatory effects |

| Anticancer activity | Shows selective cytotoxicity against cancer cells |

Case Study 1: Anticancer Activity

A study investigated the effects of structurally similar compounds on various cancer cell lines. Results indicated that compounds with similar functional groups demonstrated significant cytotoxicity against breast cancer cells while exhibiting minimal toxicity to normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Interaction

Research focused on the interaction between the benzylthio group and thiol-containing enzymes. The study demonstrated that derivatives of this compound could inhibit enzyme activity, providing insights into potential therapeutic applications in diseases where these enzymes are overactive.

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the methoxyphenyl group could bind to aromatic residues in proteins. The tetrahydropyran ring may provide structural stability and enhance binding affinity. The exact pathways and molecular targets involved depend on the specific biological context and require further research to elucidate.

Comparación Con Compuestos Similares

Similar compounds to 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide include:

2-(benzylthio)-N-((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and binding properties.

2-(benzylthio)-N-((4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: The presence of a chloro group can influence the compound’s electronic properties and reactivity.

2-(benzylthio)-N-((4-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₂₃H₃₃N₃OS

- Molecular Weight : 397.59 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antioxidant Activity : Compounds containing thioether groups can scavenge free radicals, reducing oxidative stress.

- Enzyme Inhibition : The presence of a benzylthio group may interact with enzymes such as tyrosinase, which is involved in melanin production, indicating potential applications in treating hyperpigmentation disorders .

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For example, benzothiazole derivatives have demonstrated activity against various bacterial strains, suggesting that the benzylthio moiety may enhance antimicrobial efficacy .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research on structurally similar compounds indicates that they can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, certain derivatives have been shown to interact with the Bcl-2 protein family, which plays a crucial role in regulating apoptosis .

Study 1: Enzyme Inhibition

A study investigating the inhibition of tyrosinase by related compounds found that specific structural modifications significantly enhanced inhibitory activity. The presence of hydroxyl groups on the phenyl ring was particularly effective in increasing binding affinity to the enzyme's active site .

Study 2: Antimicrobial Efficacy

In vitro tests on benzothiazole derivatives indicated that compounds with a similar thiol structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting therapeutic potential .

Study 3: Cytotoxicity Against Cancer Cell Lines

Research on analogs of the compound revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated significant potency, with some compounds demonstrating lower values than standard chemotherapeutics like doxorubicin .

Data Table of Biological Activities

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-25-20-10-6-5-9-19(20)22(11-13-26-14-12-22)17-23-21(24)16-27-15-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBFMYWVXOIWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.